N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives has been explored in various studies . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . The reactivity of 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]-quinolin-2(1H)-one, a new asymmetric diheterocyclic ketone, towards different nucleophilic reagents, was examined .Molecular Structure Analysis
The molecular structure of “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide” can be analyzed using its molecular formula C22H18N2O3 . The InChI string and SMILES notation provide a textual representation of the compound’s structure .Chemical Reactions Analysis
The reactivity of 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]-quinolin-2(1H)-one, a new asymmetric diheterocyclic ketone, towards different nucleophilic reagents, was examined . The reaction of the ketone with hydrazine led to pyrazolinone, and excess of hydrazine pyrazolinopyrazole was obtained .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular formula C22H18N2O3 . Its average mass is 358.391 and its monoisotopic mass is 358.13174 .Scientific Research Applications
Chemosensors for Metal Ions
A study highlighted the synthesis of a chemosensor that includes a quinoline moiety, similar to the core structure of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide. This sensor demonstrated a significant fluorescence enhancement in the presence of Zn2+ ions in aqueous solutions and could detect Zn2+ concentrations in living cells and water samples. The high sensitivity and reversible detection capabilities through the addition of ethylenediaminetetraacetic acid (EDTA) make it a practical tool for biological and environmental monitoring (Park et al., 2015).
Synthesis of Heterocyclic Compounds
Research into the synthesis and heterocyclization reactions of compounds bearing the phenoxyacetamide structure has led to the creation of new heterocyclic compounds. These compounds, which include quinolin-2-one derivatives, are investigated for their potential as precursors to biologically active molecules (Solodukhin et al., 2004). The ability to introduce aryloxydifluoromethyl substituents provides a pathway for designing new therapeutic agents.
Antimicrobial and Antiprotozoal Agents
A recent study synthesized and evaluated a new series of quinoxaline-oxadiazole hybrids, which include structures analogous to this compound, for their antimicrobial and antiprotozoal activities. These compounds displayed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, indicating their potential as novel therapeutic agents (Patel et al., 2017).
Future Directions
The future directions for the study of “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide” could include further exploration of its potential therapeutic applications, given the known biological activities of quinoline derivatives . Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process.
Properties
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-7-8-15-12-16(20(24)22-18(15)11-14)9-10-21-19(23)13-25-17-5-3-2-4-6-17/h2-8,11-12H,9-10,13H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCHGKRNFYAJES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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